
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride, also known as DBSF, is a chemical compound that has gained significant attention in the scientific community. It is a potent irreversible inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes. Due to its unique properties, DBSF has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue. This prevents the protease from carrying out its normal function, leading to inhibition of its activity. The irreversible nature of the inhibition makes 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride a valuable tool for studying the long-term effects of protease inhibition.
Biochemical and Physiological Effects:
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit blood coagulation, reduce inflammation, and inhibit cancer cell growth. Additionally, 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride in lab experiments is its potency and irreversibility. This allows for long-term inhibition of protease activity, which is not possible with reversible inhibitors. However, the irreversible nature of the inhibition also means that caution must be taken when using 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride, as it can lead to unintended effects on other physiological processes.
Direcciones Futuras
There are several potential future directions for research on 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride. One area of interest is the development of more selective inhibitors that target specific serine proteases. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the long-term effects of protease inhibition and to identify any potential side effects of using 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride in therapeutic applications.
Métodos De Síntesis
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride can be synthesized by reacting 4-chlorobenzenesulfonyl fluoride with 2,5-dimethylpiperidine in the presence of a base such as sodium hydride. The resulting product is then treated with a strong base such as sodium methoxide to obtain 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been widely used in scientific research for its ability to inhibit serine proteases. It has been shown to be effective in blocking the activity of various proteases such as trypsin, chymotrypsin, and thrombin. This makes it a valuable tool for studying the role of serine proteases in various physiological processes such as blood coagulation, inflammation, and cancer.
Propiedades
IUPAC Name |
4-(2,5-dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-10-3-4-11(2)15(9-10)21(18,19)13-7-5-12(6-8-13)20(14,16)17/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMIYRJTLRFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2991374.png)
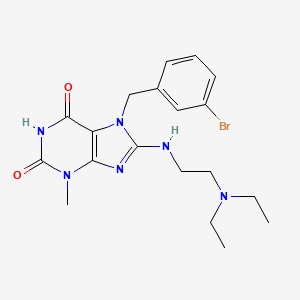

![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)
![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)
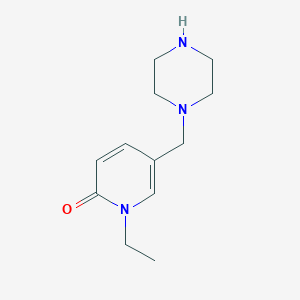
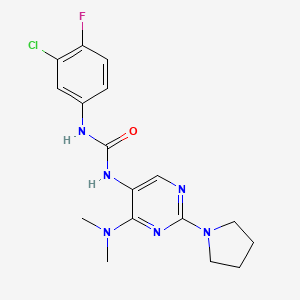
![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)
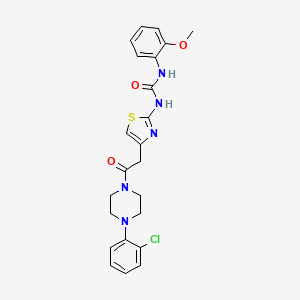
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)
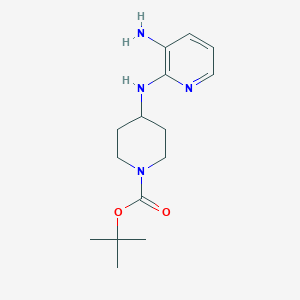

![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)